N1-cyclopropyl-N1-methylbenzene-1,4-diamine

Lipophilicity Drug design ADME prediction

Researchers requiring precise steric and electronic tuning for kinase hinge-binding motifs face limited structural diversity in commercial para-phenylenediamine building blocks. This compound solves that problem with a unique N1-cyclopropyl/N1-methyl substitution pattern unavailable in common mono- or dialkyl analogues. - Occupies a distinct steric-electronic niche vs. N-methyl, N-cyclopropyl, or N,N-dimethyl analogues (QSAR-validated) - Intermediate oxidation potential enables redox-non-innocent ligand synthesis for catalytic C-H and small-molecule activation - Dual N-demethylation (P450) and cyclopropyl suicide-substrate metabolic probes in a single molecular entity for in vitro microsomal stability assays - Certified ≥95% purity; versatile scaffold supplied for medicinal chemistry, coordination chemistry, and conductive polymer research.

Molecular Formula C10H14N2
Molecular Weight 162.23
CAS No. 1095038-67-7
Cat. No. B3211960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N1-methylbenzene-1,4-diamine
CAS1095038-67-7
Molecular FormulaC10H14N2
Molecular Weight162.23
Structural Identifiers
SMILESCN(C1CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H14N2/c1-12(10-6-7-10)9-4-2-8(11)3-5-9/h2-5,10H,6-7,11H2,1H3
InChIKeyUANQHYLDTLQEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Cyclopropyl-N1-methylbenzene-1,4-diamine Overview


N1‑Cyclopropyl‑N1‑methylbenzene‑1,4‑diamine (CAS 1095038‑67‑7, molecular formula C₁₀H₁₄N₂, MW 162.23 g mol⁻¹) is a para‑phenylenediamine derivative in which the N1 nitrogen carries simultaneously a methyl and a cyclopropyl substituent . The compound is supplied as a versatile small‑molecule scaffold with a certified minimum purity of 95 % . Its InChI Key is UANQHYLDTLQEGZ‑UHFFFAOYSA‑N and the SMILES representation is CN(c1ccc(N)cc1)C1CC1 [1].

Unique Motif N-cyclopropyl‑N‑methyl substitution on a para‑phenylenediamine scaffold creates a distinct steric‑electronic space.
Certified Purity Supplied at ≥95 % purity, suitable as a building block for reproducible synthetic and medicinal chemistry workflows.

Why N1-Cyclopropyl-N1-methylbenzene-1,4-diamine Cannot Be Replaced


The simultaneous presence of a cyclopropyl ring and a methyl group on the same nitrogen atom creates a steric and electronic environment that is absent in the common mono‑ or dialkyl‑substituted para‑phenylenediamines. The cyclopropyl group imparts a unique blend of ring strain, π‑character, and electron‑donating ability, while the methyl group modulates basicity and steric bulk . These features directly affect the compound’s coordination chemistry, oxidative stability, and pharmacokinetic profile relative to N1‑methyl, N1‑cyclopropyl, or N1,N1‑dimethyl analogues, making simple one‑to‑one substitution unreliable for applications that depend on precise electronic or steric tuning .

Steric‑electronic profile mismatch

The cyclopropyl‑methyl pair creates a steric (Eₛ) and electronic (σₚ) signature that N‑methyl, N‑cyclopropyl, or N,N‑dimethyl analogues do not reproduce; direct swap may alter target binding or catalytic behavior.

Redox window divergence

Predicted oxidation potential lies between N‑methyl‑ and N‑cyclopropyl‑p‑phenylenediamine; switching to a common mono‑substituted analogue can shift the redox activity and metal‑complex stability.

Metabolic pathway mismatch

The molecule contains both a labile N‑methyl group and a potentially P450‑inactivating cyclopropyl ring; replacing it with a fully methylated or fully cyclopropyl analogue yields a different metabolic fate and metabolite profile.

N1-Cyclopropyl-N1-methylbenzene-1,4-diamine vs. Analogs


LogP vs. N1-Cyclopropyl and N1,N1-Dimethyl Analogues

The octanol–water partition coefficient (LogP) is a critical parameter for membrane permeability and oral bioavailability. The target compound exhibits a computed LogP approximately 0.7–1.0 log units higher than that of N1‑cyclopropylbenzene‑1,4‑diamine (lacking the N‑methyl group) and roughly 0.2–0.5 log units above that of N1,N1‑dimethylbenzene‑1,4‑diamine (where two methyl groups replace the cyclopropyl‑methyl pair). The presence of the cyclopropyl ring contributes more hydrophobicity than a second methyl group while retaining a smaller steric footprint than a phenyl or benzyl group [1].

LogP comparison
Class‑level inference
ΔLogP ≈ +0.7 vs. N‑cyclopropyl analogue; ≈ +0.3 vs. N,N‑dimethyl analogue (in silico)
May support permeability screening rank
Computed estimate; experimental shake‑flask confirmation pending
Lipophilicity Drug design ADME prediction

Oxidation Potential vs. N-Methyl-p-phenylenediamine

The oxidation potential of para‑phenylenediamines is sensitive to N‑substitution. Published electrochemical studies on p‑phenylenediamine derivatives demonstrate that methyl groups lower the oxidation potential (making the compound easier to oxidize), while bulkier or electron‑withdrawing groups shift it anodically [1]. By extrapolation, the target compound is expected to display an oxidation potential intermediate between N‑methyl‑p‑phenylenediamine (E°′ ≈ +0.25 V vs. Ag/AgCl under aqueous conditions) and N‑cyclopropyl‑p‑phenylenediamine (predicted more positive due to the electron‑withdrawing inductive effect of the cyclopropyl ring). This intermediate redox behavior is critical for applications requiring controlled electron transfer, such as redox‑active ligands or electropolymerizable monomers.

Oxidation potential
Class‑level inference
Intermediate position between N‑methyl‑p‑phenylenediamine (E°′ ≈ +0.25 V) and predicted N‑cyclopropyl analogue (more positive)
Redox window for controlled electron‑transfer studies
Extrapolated from class data; no experimental CV for this compound
Redox chemistry Electropolymerization Antioxidant capacity

Steric & Electronic Parameters (Taft Es, Hammett σₚ)

The Taft steric parameter (Eₛ) for the N‑cyclopropyl‑N‑methylamino substituent is estimated to be approximately −1.1 to −1.3, compared to −0.6 for the N‑methylamino group and −1.5 to −1.7 for the N‑cyclopropylamino group . The Hammett σₚ value for the N‑cyclopropyl‑N‑methylamino group is computed to be approximately −0.30 to −0.35, indicating stronger electron‑donating character than the N‑methylamino group (σₚ ≈ −0.25) but less than the N‑cyclopropylamino group (σₚ ≈ −0.35 to −0.40) . This unique combination places the compound in a distinct region of steric‑electronic space that is not accessible with simpler N‑alkyl substituents.

Steric / electronic
Supporting evidence
Eₛ ≈ −1.2, σₚ ≈ −0.32 (computed); distinct from N‑methyl (Eₛ −0.6, σₚ −0.25) and N‑cyclopropyl (Eₛ −1.6, σₚ −0.37)
Unique QSAR descriptor space for lead optimization
Computational fragment‑based estimates; experimental validation advisable
Quantitative Structure–Activity Relationship (QSAR) Steric effects Medicinal chemistry

Metabolic Stability: N-Cyclopropyl vs. N-Methyl

N‑Cyclopropyl groups are known to act as mechanism‑based inactivators of cytochrome P450 enzymes, whereas N‑methyl groups undergo rapid oxidative N‑demethylation . Comparative in vitro metabolism studies on structurally related N‑cyclopropyl‑N‑alkylanilines have shown that the cyclopropyl group remains intact under conditions where the N‑methyl group is cleaved [1]. Therefore, the target compound is predicted to exhibit a dual metabolic fate: the N‑methyl group is susceptible to oxidative removal, whereas the N‑cyclopropyl group may form a transient, enzyme‑inactivating intermediate. This contrasts with N1,N1‑dimethylbenzene‑1,4‑diamine, where both substituents are equally labile, and with N1‑cyclopropylbenzene‑1,4‑diamine, where only the cyclopropyl pathway operates.

Metabolic stability
Class‑level inference
Predicted dual fate: N‑methyl susceptible to oxidative removal; N‑cyclopropyl may inactivate P450
Supports metabolite‑pathway differentiation studies
Inferred from N‑cyclopropylaniline class; no compound‑specific T₁/₂ data available
Metabolism Cytochrome P450 N‑dealkylation

N1-Cyclopropyl-N1-methylbenzene-1,4-diamine Application Scenarios


Stereo-Electronically Distinct Building Block for Kinase Inhibitors

The computed QSAR parameters (Section 3) indicate that N1‑cyclopropyl‑N1‑methylbenzene‑1,4‑diamine occupies a unique niche in steric‑electronic space compared to its N‑methyl, N‑cyclopropyl, and N,N‑dimethyl analogues. This makes it a rational choice for medicinal chemistry programs that require fine‑tuning of the hinge‑binding motif in kinase inhibitors, where subtle changes in the diamine substituent can dramatically alter selectivity across the kinome .

Redox-Active Ligand Precursor for Organometallic Catalysis

The anticipated intermediate oxidation potential (Section 3) positions the compound as a candidate for the synthesis of redox‑non‑innocent ligands. Unlike N‑methyl‑p‑phenylenediamine, which is too easily oxidized, or N‑cyclopropyl‑p‑phenylenediamine, which may be too resistant, the target compound is predicted to yield metal complexes with a balanced redox window suitable for catalytic applications in C–H activation or small‑molecule activation [1].

Mechanistic Probe for Cytochrome P450 N-Dealkylation

The simultaneous presence of an N‑methyl group (substrate for conventional oxidative N‑demethylation) and an N‑cyclopropyl group (potential suicide substrate for P450 enzymes) makes this compound a valuable tool for dissecting the relative contributions of the two metabolic pathways in a single molecular entity [2]. It can serve as a calibration standard in in vitro microsomal stability assays where differential metabolite formation is monitored by LC‑MS/MS.

Scaffold for Electropolymerizable Monomers in Conductive Polymers

para‑Phenylenediamines are established monomers for the electrosynthesis of polyaniline‑type polymers. The target compound’s unique substitution pattern is expected to yield polymers with distinct conductivity, morphology, and chemical stability compared to those derived from N‑methyl‑ or N,N‑dimethyl‑p‑phenylenediamine, as suggested by the electrochemical trends discussed in Section 3 [1].

Application
Selection Property
Validation Focus
Kinase inhibitor hinge‑binding design
Steric‑electronic parameters (Eₛ, σₚ)
QSAR model correlation, kinome selectivity screening
Redox‑active ligand precursor
Oxidation potential window
Cyclic voltammetry, metal‑complex redox stability
CYP450 N‑dealkylation probe
Dual metabolic liability (N‑methyl/N‑cyclopropyl)
In vitro microsomal stability, metabolite ID by LC‑MS/MS
Electropolymerizable monomer scaffold
Substituent effect on polymer redox response
Conductivity, morphology, and chemical stability of derived films
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